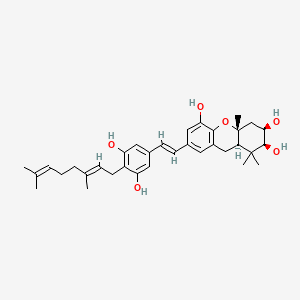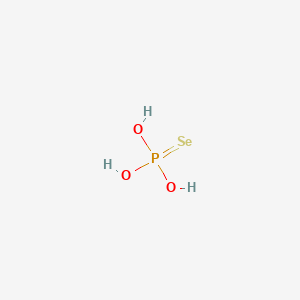
XSW6U77DX9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XSW6U77DX9 is a synthetic steroid compound. It is structurally related to naturally occurring androgens and has been studied for its potential biological activities. The compound features a fluorine atom at the 12alpha position and hydroxyl groups at the 11beta and 17beta positions, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XSW6U77DX9 typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 12alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The hydroxyl groups at the 11beta and 17beta positions are introduced through selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield of the final product. The process may also involve purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
XSW6U77DX9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 12alpha position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Hydroxylating Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, alkanes
Substitution Products: Compounds with various functional groups replacing the fluorine atom
Applications De Recherche Scientifique
Chemistry: The compound is used as a model molecule for studying fluorine-containing steroids and their reactivity.
Biology: It is investigated for its effects on androgen receptors and its potential role in modulating biological processes.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: The compound is used in the synthesis of other steroid derivatives and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of XSW6U77DX9 involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can modulate various physiological processes, including muscle growth, immune response, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
11beta,17beta-Dihydroxyandrost-4-en-3-one: Lacks the fluorine atom at the 12alpha position.
11alpha,17beta-Dihydroxyandrost-4-en-3-one: Has a hydroxyl group at the 11alpha position instead of 11beta.
12alpha-Fluoro-11beta-hydroxyandrost-4-en-3-one: Lacks the hydroxyl group at the 17beta position.
Uniqueness
XSW6U77DX9 is unique due to the presence of the fluorine atom at the 12alpha position and the specific arrangement of hydroxyl groups at the 11beta and 17beta positions. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1649-30-5 |
|---|---|
Formule moléculaire |
C19H27FO3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h9,12-17,22-23H,3-8H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
Clé InChI |
JKRMUSMTFMBPFM-HPLVRFQDSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
| 1649-30-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)




![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1220721.png)


